molecular formula C13H22O2Si B12650092 Diethoxymethyl(2-phenylethyl)silane CAS No. 94087-39-5

Diethoxymethyl(2-phenylethyl)silane

Cat. No.: B12650092
CAS No.: 94087-39-5
M. Wt: 238.40 g/mol
InChI Key: BHZXSECGGBRQHQ-UHFFFAOYSA-N
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Description

Diethoxymethyl(2-phenylethyl)silane is an organosilicon compound with the molecular formula C13H22O2Si. This compound is characterized by the presence of a silicon atom bonded to a diethoxymethyl group and a 2-phenylethyl group. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethoxymethyl(2-phenylethyl)silane can be synthesized through the hydrosilylation reaction of vinyl arenes with diethoxymethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; temperatures between 0°C and 50°C.

    Reduction: Lithium aluminum hydride; temperatures between -10°C and 25°C.

    Substitution: Halides, amines; temperatures between 25°C and 100°C.

Major Products Formed:

Scientific Research Applications

Diethoxymethyl(2-phenylethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethoxymethyl(2-phenylethyl)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the activation of the silicon-hydrogen bond .

Comparison with Similar Compounds

Uniqueness: Diethoxymethyl(2-phenylethyl)silane is unique due to the presence of both diethoxymethyl and 2-phenylethyl groups, which confer specific hydrophobic and steric properties. These characteristics make it particularly useful in applications requiring selective reactivity and stability.

Properties

CAS No.

94087-39-5

Molecular Formula

C13H22O2Si

Molecular Weight

238.40 g/mol

IUPAC Name

diethoxy-methyl-(2-phenylethyl)silane

InChI

InChI=1S/C13H22O2Si/c1-4-14-16(3,15-5-2)12-11-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3

InChI Key

BHZXSECGGBRQHQ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(CCC1=CC=CC=C1)OCC

Origin of Product

United States

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